N-(2-fluorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide
Description
N-(2-fluorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a triazine-based compound featuring a 1,2,4-triazin-5-one core substituted at position 6 with a 4-methylbenzyl group. The thioether linkage at position 3 connects to an acetamide moiety bearing a 2-fluorophenyl substituent.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-12-6-8-13(9-7-12)10-16-18(26)22-19(24-23-16)27-11-17(25)21-15-5-3-2-4-14(15)20/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBYGZKPJRKUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide is a complex organic compound with potential biological activities due to its unique structural features, including a triazine ring and various functional groups. This article reviews the biological activity of this compound, focusing on its antibacterial, antitubercular, and cytotoxic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 399.4 g/mol. The presence of the triazine ring suggests significant biological reactivity due to its electron-rich nature and ability to interact with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazine compounds exhibit notable antibacterial properties. For instance, compounds containing similar structural motifs have shown effective inhibition against various bacterial strains. In one study, derivatives with terminal amide fragments displayed broad-spectrum antibacterial activity comparable to established antibiotics such as Ciprofloxacin and Rifampicin . The compound's mechanism may involve interference with bacterial protein synthesis or disruption of cell wall integrity.
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5f | 50 | Antitubercular |
| 5d | 25 | Antibacterial |
| 5g | 30 | Antibacterial |
Antitubercular Activity
The compound has also been evaluated for its antitubercular activity. In vitro tests revealed that it exhibits significant inhibitory effects against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 50 μg/mL . This suggests potential for further development as a therapeutic agent against tuberculosis.
Cytotoxicity
In addition to its antibacterial properties, the compound's cytotoxic effects have been investigated. Research indicates that triazine derivatives can induce cytotoxicity in various cancer cell lines. For example, compounds derived from triazines have shown promising results against MCF-7 breast cancer cells, with IC50 values indicating significant growth inhibition . The cytotoxic mechanism may involve DNA intercalation and inhibition of anti-apoptotic proteins like Bcl-2.
Case Studies
- Antibacterial Efficacy : A study comparing various triazine derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups. The presence of the thioether group in the structure was crucial for maintaining antibacterial potency.
- Cytotoxicity Evaluation : Another investigation focused on phenanthro-triazine derivatives demonstrated their ability to bind DNA and inhibit growth in cancer cell lines through molecular docking studies. This highlights the potential for dual-targeting strategies in anticancer drug design .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences :
- The target compound and the triazine analog share the same 1,2,4-triazin-5-one core, which is conducive to hydrogen bonding and π-π interactions. In contrast, the tetrazole-based compound offers greater metabolic stability due to tetrazole’s resistance to oxidative degradation. The pyrazolo-benzothiazin derivative features a fused bicyclic system, likely altering its conformational flexibility and binding kinetics.
The 2-fluorophenyl substituent in the target compound vs. the 4-nitrophenyl group in highlights electronic effects: fluorine’s moderate electron-withdrawing nature contrasts with nitro’s strong electron deficiency, which may influence charge distribution in target binding pockets.
Physicochemical Implications :
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing N-(2-fluorophenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Thioether formation via nucleophilic substitution between a triazinone-thiol intermediate and a halogenated acetamide derivative.
- Purification : Recrystallization using solvents like ethanol or methanol to achieve high purity (>95%) .
- Example: A similar triazinone derivative was synthesized by reacting 5-oxo-4,5-dihydro-1,2,4-triazin-3-thiol with 2-chloro-N-(aryl)acetamide in the presence of potassium carbonate .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR to confirm substituent positions and molecular connectivity.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- X-ray crystallography : For unambiguous structural determination, as demonstrated for structurally analogous triazinone derivatives .
Q. What are the known structural features influencing the compound’s reactivity?
- Methodological Answer :
- The 1,2,4-triazinone core introduces electron-deficient regions, making it susceptible to nucleophilic attack at the sulfur or carbonyl positions.
- The fluorophenyl group enhances metabolic stability, while the 4-methylbenzyl substituent may influence lipophilicity and binding interactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?
- Methodological Answer :
- Catalyst screening : Test bases like DBU or DIPEA for enhanced thiol coupling efficiency.
- Temperature control : Reactions at 60–80°C often balance kinetic efficiency with thermal decomposition risks.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but require rigorous drying to avoid side reactions .
Q. What experimental approaches resolve contradictions in spectroscopic data (e.g., unexpected fluorescence or NMR splitting patterns)?
- Methodological Answer :
- Variable-temperature NMR : To assess dynamic processes causing signal broadening.
- Computational modeling : DFT calculations (e.g., Gaussian) to predict H/C chemical shifts and compare with empirical data .
- Comparative analysis : Cross-reference with structurally validated analogs, such as pyridazinone or thiazole derivatives .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC monitoring.
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.
- Long-term storage stability : Assess at 2–8°C (refrigerated) vs. 25°C/60% RH (ambient) over 6–12 months .
Q. What in vitro assays are suitable for evaluating its potential biological activity?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
